molecular formula C21H19Cl2N5O3S B2508695 1-[(2,4-dichlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide CAS No. 887222-84-6

1-[(2,4-dichlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide

Cat. No.: B2508695
CAS No.: 887222-84-6
M. Wt: 492.38
InChI Key: YRWXJGBWYMLQQI-UHFFFAOYSA-N
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Description

1-[(2,4-dichlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide is a complex heterocyclic compound that features a unique combination of functional groups, including dichlorophenyl, furan, triazolo, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dichlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dichlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can yield amines .

Scientific Research Applications

1-[(2,4-dichlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-dichlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide is unique due to its combination of multiple pharmacophores within a single molecule. This allows it to interact with a diverse range of biological targets, potentially leading to multifaceted therapeutic effects .

Biological Activity

The compound 1-[(2,4-dichlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide (CAS Number: 887223-01-0) is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

PropertyValue
Molecular FormulaC21H19Cl2N5O3S
Molecular Weight492.4 g/mol
StructureChemical Structure

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some derivatives demonstrating up to 16 times more potency than standard antibiotics like ampicillin . The presence of the furan and thiazole moieties in this compound may enhance its interaction with microbial targets.

Anticancer Potential

The anticancer activity of triazole derivatives has been well-documented. In vitro studies have demonstrated that compounds similar to our target compound exhibit cytotoxic effects against several cancer cell lines. For example:

  • A related triazole compound showed an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells .
  • Another study reported significant activity against breast cancer cell lines (T47D), with IC50 values of 27.3 μM for certain derivatives .

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have also been highlighted in various studies. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory diseases . This suggests that our target compound may have therapeutic potential in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key structural features influencing activity include:

  • Substituents on the triazole ring : Variations can significantly affect binding affinity to biological targets.
  • Hydroxyl groups : The presence of hydroxyl groups enhances solubility and may improve interactions with enzymes or receptors .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of triazole derivatives found that modifications on the phenyl ring led to enhanced activity against both Gram-positive and Gram-negative bacteria. The most potent compound exhibited an EC50 value significantly lower than traditional antibiotics .
  • Cytotoxicity Assessment : In a comparative analysis of various triazole-containing compounds against breast cancer cell lines, one derivative was noted for its remarkable potency (IC50 = 27.3 μM), leading researchers to explore further modifications to enhance efficacy .
  • In Vivo Studies : Animal models treated with triazole derivatives showed reduced tumor growth rates compared to control groups, indicating potential for therapeutic use in oncology .

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N5O3S/c22-12-3-4-13(14(23)10-12)16(27-7-5-11(6-8-27)18(24)29)17-20(30)28-21(32-17)25-19(26-28)15-2-1-9-31-15/h1-4,9-11,16,30H,5-8H2,(H2,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWXJGBWYMLQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(C2=C(C=C(C=C2)Cl)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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